1,1,2,2,3,3,4,4-Octadeuteriobutane-1,4-diamine;hydrochloride
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Overview
Description
Butane-1,4-diamine hydrochloride, also known as putrescine dihydrochloride, is an organic compound with the chemical formula C₄H₁₄Cl₂N₂. It is a colorless to white crystalline solid that is highly soluble in water and ethanol. This compound is a diamine, meaning it contains two amine groups, which makes it highly reactive and useful in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butane-1,4-diamine hydrochloride can be synthesized through the hydrogenation of succinonitrile. This process involves the reduction of succinonitrile using hydrogen gas in the presence of a catalyst, typically a metal such as nickel or palladium . The reaction conditions usually include elevated temperatures and pressures to facilitate the hydrogenation process.
Industrial Production Methods
On an industrial scale, butane-1,4-diamine hydrochloride is produced by the hydrogenation of succinonitrile, followed by the addition of hydrochloric acid to form the dihydrochloride salt. This method is efficient and yields a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Butane-1,4-diamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: The compound can be reduced further to form simpler amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Various oxidation products, including aldehydes and carboxylic acids.
Reduction: Simpler amines and hydrocarbons.
Substitution: Substituted diamines and other derivatives.
Scientific Research Applications
Butane-1,4-diamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of butane-1,4-diamine hydrochloride involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Butane-1,4-diamine hydrochloride can be compared with other similar compounds, such as:
Cadaverine: Another diamine with a similar structure but different biological functions.
Spermidine: A polyamine derived from butane-1,4-diamine hydrochloride, with additional biological roles.
Spermine: Another polyamine derived from spermidine, involved in cellular processes.
Uniqueness
Butane-1,4-diamine hydrochloride is unique due to its dual amine groups, which make it highly reactive and versatile in various chemical and biological applications. Its role in polyamine biosynthesis also distinguishes it from other similar compounds .
Properties
Molecular Formula |
C4H13ClN2 |
---|---|
Molecular Weight |
132.66 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4-octadeuteriobutane-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C4H12N2.ClH/c5-3-1-2-4-6;/h1-6H2;1H/i1D2,2D2,3D2,4D2; |
InChI Key |
BPHGMWVJJCWDPB-PHHTYKMFSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])N)C([2H])([2H])N.Cl |
Canonical SMILES |
C(CCN)CN.Cl |
Origin of Product |
United States |
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